Cyclohexyl mercaptoacetate

Übersicht

Beschreibung

Cyclohexyl mercaptoacetate is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss cyclohexyl mercaptoacetate, they do provide insights into related compounds and reactions that can help infer some aspects of cyclohexyl mercaptoacetate's behavior and characteristics.

Synthesis Analysis

The synthesis of compounds related to cyclohexyl mercaptoacetate can involve various methods. For instance, the interaction of cyclohexene sulphide with alkaline mercaptoethanol leads to the formation of polymers, which upon pyrolysis yield complex structures such as dodecahydrothianthrene . Additionally, the synthesis of biologically active polypeptides like oxytocin and somatostatin involves the cleavage of cysteine derivatives with mercuric acetate or mercuric trifluoroacetate, followed by the treatment with thiols . These methods highlight the reactivity of mercapto groups and their utility in complex synthesis processes.

Molecular Structure Analysis

The molecular structure and conformational properties of mercapto derivatives can be complex. The study of hydroxyl and mercapto derivatives of cyclohexa-2,5-dienone and cyclohexa-2,5-dienthione reveals that their conformational preferences result from a balance between conjugation, hyperconjugation, and steric repulsions . This suggests that cyclohexyl mercaptoacetate may also exhibit specific conformational properties due to similar intramolecular interactions.

Chemical Reactions Analysis

Chemical reactions involving mercapto groups can lead to various products and have different kinetics. For example, the cyclization kinetics of methyl S-(2,4,6-trinitrophenyl)mercaptoacetate to form a dinitrobenzothiazol oxide is influenced by the reaction medium and can proceed via different paths . Similarly, the catalytic annulation of cyclopropane diesters with mercaptoacetaldehyde results in the formation of tetrahydrothiopyran derivatives . These studies demonstrate the versatility of mercapto groups in chemical reactions, which could be extrapolated to cyclohexyl mercaptoacetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexyl mercaptoacetate can be inferred from related compounds. For instance, the mesomorphic properties of cyclohex-2-en-1-ones are influenced by their chemical structure , and this could also be true for cyclohexyl mercaptoacetate. The reactivity of mercapto groups, as seen in the optical resolution of ketones using a mercapto-containing reagent , suggests that cyclohexyl mercaptoacetate may also be used in chiral resolutions or other stereospecific reactions.

Wissenschaftliche Forschungsanwendungen

Solvent-Free Synthesis of Thiazolidin-4-ones

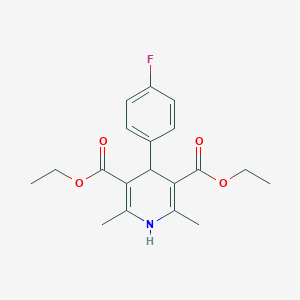

An efficient method for synthesizing thiazolidinones from mercaptoacetic acid, aldehydes, ketones, and hydrazines, including Cyclohexyl compounds, has been developed. This solvent-free synthesis is characterized by its efficiency and the use of spectroscopic techniques for compound characterization, showcasing the utility of Cyclohexyl mercaptoacetate in facilitating organic synthesis without the need for solvents, thus contributing to greener chemistry practices (Neuenfeldt et al., 2010).

Synthesis of Quinazolinyl 4-Thiazolidinones

A rapid, economical, and eco-friendly cyclocondensation route using Cyclohexyl compounds for synthesizing heteryl-substituted 4-thiazolidinones has been developed. This synthesis route highlights the compound's role in creating pharmaceutically relevant structures, emphasizing the importance of Cyclohexyl mercaptoacetate derivatives in pharmaceutical chemistry (Mali et al., 2009).

Catalyst-Free Synthesis of Spiroheterocycles

Cyclohexyl mercaptoacetate is used in one-pot multicomponent cyclocondensation reactions to synthesize spirocyclohexane-1,4'-pyrazolothiazepinones. This method highlights the compound's utility in generating complex heterocyclic structures without the need for catalysts, which is significant for advancing synthetic methodologies (Becerra-Rivas et al., 2019).

Green Synthetic Protocol for 3-Mercaptocoumarins

A novel, environmentally friendly synthesis method utilizing Cyclohexyl compounds for producing 3-mercaptocoumarins in water is reported. This green synthetic approach, catalyzed by water itself, underlines the potential of Cyclohexyl mercaptoacetate derivatives in promoting sustainable chemical practices (Yadav et al., 2009).

Enhanced Biocompatibility of Nanoparticles

Cyclohexyl mercaptoacetate derivatives have been used to conjugate with bovine serum albumin for improving the biocompatibility of cadmium sulfide nanoparticles. This research demonstrates the compound's applicability in nanotechnology, particularly for enhancing the biocompatibility of nanoparticles for biological applications (Selim et al., 2009).

Zukünftige Richtungen

The production of cyclohexanol, a related compound, through a process of cyclohexene esterification–hydrogenation has become a research hotspot in recent years . This process shows promise for commercialization and could potentially be applied to the production of Cyclohexyl mercaptoacetate in the future.

Eigenschaften

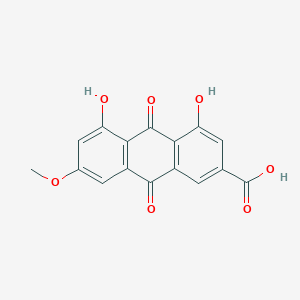

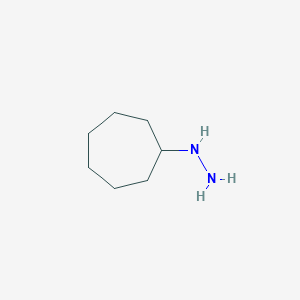

IUPAC Name |

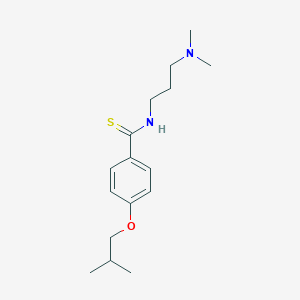

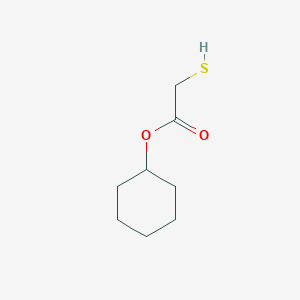

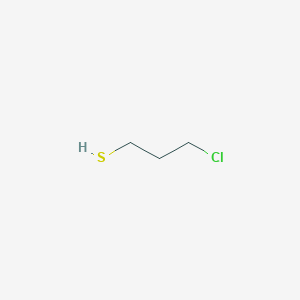

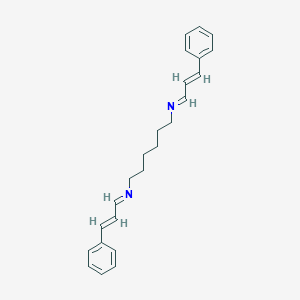

cyclohexyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S/c9-8(6-11)10-7-4-2-1-3-5-7/h7,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQYDHVETSVMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168573 | |

| Record name | Cyclohexyl mercaptoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl mercaptoacetate | |

CAS RN |

16849-98-2 | |

| Record name | Cyclohexyl mercaptoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16849-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl mercaptoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016849982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl mercaptoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexyl mercaptoacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2Y33HW2FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)